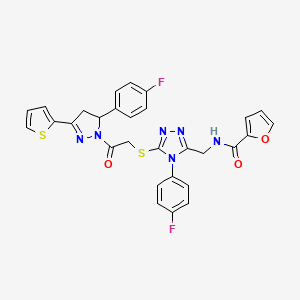

N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Descripción

This compound is a structurally complex heterocyclic molecule featuring a furan-2-carboxamide core linked to a 4H-1,2,4-triazole ring substituted with a 4-fluorophenyl group and a thioether bridge. The thioether connects to a 4,5-dihydro-1H-pyrazole moiety bearing a thiophen-2-yl group and a second 4-fluorophenyl substituent. The molecule integrates multiple pharmacophoric elements:

- Fluorophenyl groups: Enhance lipophilicity and metabolic stability via fluorine’s electronegativity .

- Thiophene and furan rings: Contribute to π-π stacking and hydrogen-bonding interactions, critical for target binding .

- Triazole and pyrazole rings: Common in bioactive molecules due to their ability to mimic peptide bonds and engage in dipole interactions .

While direct pharmacological data for this compound are unavailable, its structural motifs align with antimicrobial, anticancer, and anti-inflammatory agents reported in the literature .

Propiedades

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22F2N6O3S2/c30-19-7-5-18(6-8-19)23-15-22(25-4-2-14-41-25)35-37(23)27(38)17-42-29-34-33-26(16-32-28(39)24-3-1-13-40-24)36(29)21-11-9-20(31)10-12-21/h1-14,23H,15-17H2,(H,32,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIKYYXZAZJCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22F2N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings concerning its biological properties, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 470.52 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including a furan carboxamide moiety and a triazole ring.

The compound's biological activity may be attributed to its ability to interact with specific cellular targets. Research indicates that compounds containing triazole rings often exhibit antifungal and anticancer properties due to their ability to inhibit enzyme activity related to nucleic acid synthesis and cell proliferation.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7, A549). The mechanism often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar triazole derivatives have shown effectiveness against various bacterial strains, including resistant strains. The inhibition of protein synthesis and alteration of cell membrane integrity are common mechanisms observed in these compounds.

Study 1: Synthesis and Evaluation

A recent study synthesized a series of similar compounds and evaluated their biological activities. Among these, one derivative exhibited promising results in inhibiting cancer cell growth at low concentrations (IC50 values ranging from 0.31 µM to 0.65 µM across different cell lines) . This suggests that structural modifications can significantly enhance potency.

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of triazole-containing compounds, revealing that specific substitutions on the phenyl groups could dramatically affect their bioactivity. For example, the introduction of electron-withdrawing groups increased cytotoxicity in certain cancer cell lines .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. In a study involving quinazoline derivatives, compounds similar to the one demonstrated inhibitory effects on growth factor receptor tyrosine kinases, which are crucial in cancer progression .

Antimicrobial Properties

The presence of thiophene and triazole rings in the structure suggests potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The dual functionality of these compounds allows for the development of broad-spectrum antimicrobial agents .

Anti-inflammatory Effects

Compounds with furan and triazole derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory responses. This makes such compounds promising candidates for treating inflammatory diseases .

Synthetic Strategies

The synthesis of N-((4-(4-fluorophenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide typically involves multi-step reactions starting from simpler precursors. Key synthetic strategies include:

- Formation of Heterocycles : Utilizing cyclization reactions to form the triazole and pyrazole rings.

- Functional Group Manipulation : Employing methods such as alkylation or acylation to introduce various functional groups that enhance biological activity.

- Coupling Reactions : Using coupling agents to link different moieties together to form the final compound.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

These findings underscore the potential therapeutic applications of N-((4-(4-fluorophenyl)-5... in drug development.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Isostructural Chloro/Bromo Derivatives (Compounds 4 & 5)

Structural Features :

Key Differences :

Implications :

- The triazole-thiazole scaffold in Compounds 4–5 shows stronger antimicrobial activity than the triazole-pyrazole system in the target compound, likely due to enhanced halogen-mediated hydrophobic interactions .

Nitrothiophene Carboxamides (Compounds 7 & 10)

Structural Features :

Comparison :

Implications :

- The nitrothiophene carboxamides exhibit superior antibacterial activity, attributed to the redox-active nitro group disrupting bacterial electron transport . The target compound’s furan ring may reduce toxicity but limit potency.

1,2,4-Triazole-3(4H)-Thiones (Compounds 7–9)

Structural Features :

Comparison :

Implications :

- The target compound’s thioether bridge may improve membrane permeability.

Q & A

Q. Methodological insights :

- Solvent selection : Ethanol/water mixtures (1:1 v/v) improve solubility of polar intermediates, achieving yields >90% for triazole formation .

- Catalyst screening : KOH outperforms NaH or Et₃N in thioether bond formation due to enhanced nucleophilicity .

- Temperature control : Reflux conditions (80°C) minimize side products (e.g., oxidation of thiols to disulfides) .

Table 1 : Yield optimization for triazole derivatives (adapted from )

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pyrazole core formation | Ethanol | KOH | 80 | 92 |

| Thioether linkage | DMF | None | 60 | 78 |

| Final amidation | THF | EDC/HOBt | RT | 85 |

Advanced: How to resolve contradictions in spectral data interpretation?

- Tautomerism effects : The pyrazole-thione tautomer () may cause variable ¹H-NMR shifts (δ 10–12 ppm for NH). Use deuterated DMSO to stabilize the dominant tautomer .

- Solvent polarity : Aromatic proton shifts in CDCl₃ vs. DMSO-d6 can differ by ±0.3 ppm. Cross-validate with 2D-COSY and HSQC spectra .

- Mass spectrometry : HRMS (ESI+) with <2 ppm error confirms molecular formula (e.g., [M+H]⁺ at m/z 548.3) .

Advanced: What assays are suitable for evaluating biological activity?

- Antimicrobial testing : Broth microdilution (MIC) against S. aureus (Gram+) and E. coli (Gram-), with IC₅₀ values compared to control drugs (e.g., ciprofloxacin) .

- Enzyme inhibition : Fluorescence-based assays for target enzymes (e.g., bacterial dihydrofolate reductase), using NADPH depletion rates .

- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity (therapeutic index >10 preferred) .

Advanced: How to design SAR studies for derivatives?

- Substituent variation : Replace 4-fluorophenyl with chloro-/methoxy-phenyl to assess electronic effects on bioactivity. shows methyl substitution on triazole enhances antifungal potency by 40% .

- QSAR modeling : Correlate Hammett σ values (electron-withdrawing groups) with logP (lipophilicity) to predict membrane permeability .

- Docking studies : AutoDock Vina simulations against C. albicans CYP51 (PDB: 5TZ1) identify key hydrogen bonds (e.g., furan O∙∙∙Arg-96) .

Advanced: How to address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO/PBS (10:90 v/v) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce phosphate esters at the furan carboxamide group, hydrolyzed in vivo by phosphatases .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability, as reported for similar triazole derivatives .

Advanced: What computational tools validate structural stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.